molecular formula C6H9N3O2 B116690 ethyl 5-amino-1H-pyrazole-3-carboxylate CAS No. 105434-90-0

ethyl 5-amino-1H-pyrazole-3-carboxylate

Cat. No. B116690
M. Wt: 155.15 g/mol
InChI Key: CPQKGGOPHDHAMN-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C6H9N3O2 . It has an average mass of 155.155 Da and a monoisotopic mass of 155.069473 Da . This compound has been used for the synthetic preparation of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids .


Synthesis Analysis

The synthesis of pyrazole derivatives, including ethyl 5-amino-1H-pyrazole-3-carboxylate, has been a topic of interest in many research studies . Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system have been used .


Molecular Structure Analysis

The molecular structure of ethyl 5-amino-1H-pyrazole-3-carboxylate consists of 6 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The structure has been analyzed using various techniques such as IR, 1H NMR, 13C NMR, and MS .


Chemical Reactions Analysis

Ethyl 5-amino-1H-pyrazole-3-carboxylate has been used in the synthetic preparation of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids . More detailed information about its chemical reactions could not be found in the available resources.


Physical And Chemical Properties Analysis

Ethyl 5-amino-1H-pyrazole-3-carboxylate has a density of 1.3±0.1 g/cm3, a boiling point of 391.9±22.0 °C at 760 mmHg, and a flash point of 190.8±22.3 °C . It has 5 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of ethyl 5-amino-1H-pyrazole-3-carboxylate . This compound is a versatile scaffold in organic synthesis and medicinal chemistry, often used as a starting material for more complex heterocyclic systems with relevance in the pharmaceutical field . Here are six unique applications:

  • Agonists of GPR109b

    • Results/Outcomes : Identification of compounds with potential therapeutic effects on lipid-related disorders .
  • Broad-Spectrum Bioactive Derivative

    • Results/Outcomes : Characterization of a bioactive compound with potential applications .
  • Tricyclic Structures

    • Results/Outcomes : Exclusive formation of tricyclic structures with potential applications .
  • Biological Affinities of Pyrazoles

    • Results/Outcomes : Discovery of new biological activities associated with pyrazoles .
  • Cell Cycle Modulation

    • Results/Outcomes : Activation of apoptosis pathways and inhibition of cell proliferation .

Safety And Hazards

Ethyl 5-amino-1H-pyrazole-3-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

ethyl 3-amino-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQKGGOPHDHAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401913
Record name ethyl 5-amino-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1H-pyrazole-3-carboxylate

CAS RN

105434-90-0
Record name ethyl 5-amino-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-1H-pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Gu, F Wu, J Yang - Advanced Synthesis & Catalysis, 2018 - Wiley Online Library
… Alkyl acetoacetates, α-(indol-2-yl)acetate, anilines, 1-methyl-1H-pyrazol-3-amine, ethyl 5-amino-1H-pyrazole-3-carboxylate, and 3-amino-1H-indazole can all be used as 1,3-…
Number of citations: 22 onlinelibrary.wiley.com
Y Wang, M Zhou, T Ye, P Wang, R Lu… - Journal of Medicinal …, 2022 - ACS Publications
… The filtrate was concentrated under reduced pressure to afford ethyl 5-amino-1H-pyrazole-3-carboxylate (0.77 g, 85% yield) as a pale-yellow solid, which was used in the next step …
Number of citations: 5 pubs.acs.org
PJ Skinner, PJ Webb, CR Sage, HT Dang… - Bioorganic & medicinal …, 2009 - Elsevier
… optimal for both amine substitution positions we prepared a small series of non-symmetrically disubstituted amines (6s–w) in three steps from ethyl 5-amino-1H-pyrazole-3-carboxylate (…
Number of citations: 30 www.sciencedirect.com

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